BENGHE Foundational & Exploratory

Check Availability & Pricing

Foundational research on DQP-26's parent
compound, DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DQP-26

Cat. No.: B12385009

Foundational Research on DQP-1105: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105, the parent compound of the more potent N-methyl-D-aspartate (NMDA) receptor
modulator DQP-26, is a foundational molecule in the exploration of selective GIUN2C/D subunit
antagonists. This technical guide provides a comprehensive overview of the core research on
DQP-1105, detailing its mechanism of action, physicochemical properties, and the
experimental protocols utilized in its characterization. The information presented herein is
intended to serve as a crucial resource for researchers in the fields of neuroscience and drug
development, facilitating a deeper understanding of this important chemical entity and its
derivatives.

Introduction

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-
dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a pioneering
noncompetitive antagonist of the NMDA receptor.[1] Its significance lies in its notable selectivity
for NMDA receptors containing the GIuN2C and GIuN2D subunits.[2] This selectivity offers a
promising avenue for the development of therapeutics targeting specific neuronal circuits and
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functions, potentially with fewer side effects than non-selective NMDA receptor antagonists.[3]
The exploration of DQP-1105 has paved the way for the development of more potent analogs,
such as DQP-26, by providing critical insights into the structure-activity relationships governing
interaction with the GIUN2C/D subunits.[4]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of DQP-1105 is
presented below.

Property Value Reference
Molecular Formula C29H24BrN3Oa4 [5]
Molecular Weight 558.42 g/mol [5]
CAS Number 380560-89-4 [5]
Solubility Soluble to 100 mM in DMSO [5]
Purity >97% [5]
Storage Store at -20°C [5]

Mechanism of Action

DQP-1105 functions as a noncompetitive, voltage-independent antagonist of the NMDA
receptor.[1][2] Its inhibitory action cannot be overcome by increasing the concentrations of the
co-agonists glutamate or glycine.[1] The compound exhibits a glutamate-dependent
mechanism of action, wherein its affinity for the receptor increases following glutamate binding.

[3]14]

Binding Site and Selectivity

Research has identified two key amino acid residues in the lower lobe of the GIuN2 agonist-
binding domain, GIn701 and Leu705, as critical determinants for the selectivity of DQP-1105.[2]
This specific interaction site allows DQP-1105 to preferentially inhibit NMDA receptors
containing GIuN2C and GIuN2D subunits.[2]
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The following diagram illustrates the proposed signaling pathway and the inhibitory action of
DQP-1105.
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DQP-1105 inhibits the NMDA receptor via an allosteric site.

Quantitative Data

The inhibitory activity of DQP-1105 has been quantified across various recombinant NMDA
receptor subunit combinations. The half-maximal inhibitory concentrations (ICso) are

summarized in the table below.
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Receptor Subunit ICs0 (UM) Reference
GIuN2D 2.7 [5]

GIuN2C 7.0-85 [4][5]
GIuN2B 121 [5]

Gluk2 153 [5]

GluAl 198 [5]

GIUN2A 206 [5]

Experimental Protocols
In Vitro Electrophysiology

The following protocol is a generalized representation of the electrophysiological experiments
used to characterize DQP-1105.
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Workflow for in vitro electrophysiological analysis of DQP-1105.
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Detailed Methodology:

e Cell Lines:Xenopus laevis oocytes or Human Embryonic Kidney (HEK) cells were used for
heterologous expression of recombinant NMDA receptors.

o Receptor Expression: cRNAs or cDNAs encoding various GIuN1 and GIuN2 subunits were
injected or transfected into the cells.

e Electrophysiological Recordings:

o Two-electrode voltage-clamp (Oocytes): Oocytes were voltage-clamped at -40 to -80 mV.
Agonist solutions (e.g., 100 uM NMDA and 30 uM glycine) with or without DQP-1105 were
perfused.

o Whole-cell patch-clamp (HEK cells): Cells were voltage-clamped at -60 to -70 mV.
External solutions contained agonist and varying concentrations of DQP-1105. Internal
solutions contained a physiological buffer.

o Data Analysis: Concentration-response curves were generated to calculate ICso values. The
voltage-independence of the block was assessed by measuring inhibition at different holding
potentials.

In Vivo Murine Model of Tuberous Sclerosis Complex
(TSC)-Induced Epilepsy

DQP-1105 has been evaluated in a murine model of TSC, a genetic disorder that often leads to
epilepsy.

Detailed Methodology:

e Animal Model: Heterozygote Tsc1l+ mice were used as a model for TSC-induced epilepsy.

e Drug Administration: DQP-1105 was administered via intraperitoneal (IP) injection at a dose
of 28 mg/kg.[4]

e Vehicle: The vehicle for DQP-1105 consisted of 4% ethanol, 5% Tween 80, and 5% PEG 400
in sterile 0.9% saline.
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e Outcome Measure: The primary outcome was the measurement of seizure burden, which
was diminished following DQP-1105 administration.[4]

Pharmacokinetics

While DQP-1105 has shown efficacy in in vivo models, its pharmacokinetic profile, particularly
its ability to cross the blood-brain barrier (BBB), presents a challenge for its development as a
therapeutic agent. The presence of a carboxylate side chain is thought to hinder its BBB
penetrance.[2] To date, specific quantitative in vivo pharmacokinetic data for DQP-1105, such
as its plasma half-life, maximum concentration (Cmax), or brain-to-plasma ratio, have not been
reported in the reviewed literature. This has led to the development of prodrugs and analogs,
like DQP-26, with improved pharmacokinetic properties.

Conclusion

DQP-1105 has been instrumental as a research tool for understanding the role of GIuUN2C/D-
containing NMDA receptors in neuronal function and disease. Its selective antagonism has
provided a valuable pharmacological probe for dissecting the contributions of these specific
receptor subtypes. While its own therapeutic potential may be limited by its pharmacokinetic
properties, the foundational research on DQP-1105 has been critical in guiding the design and
development of next-generation GIuN2C/D-selective modulators with more favorable drug-like
characteristics. Further research into this class of compounds holds significant promise for the
treatment of various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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